Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 524063-65-8
Cat. No.: VC5052387
Molecular Formula: C28H31N3O6S2
Molecular Weight: 569.69
* For research use only. Not for human or veterinary use.
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 524063-65-8](/images/structure/VC5052387.png)
Specification
CAS No. | 524063-65-8 |
---|---|
Molecular Formula | C28H31N3O6S2 |
Molecular Weight | 569.69 |
IUPAC Name | ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C28H31N3O6S2/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31/h3-11H,2,12-19H2,1H3,(H,29,32) |
Standard InChI Key | RJYBSYQGOJOTLZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C28H32ClN3O6S2, with a molecular weight of 606.15 g/mol. Its structure integrates three critical moieties:
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A tetrahydrothieno[2,3-c]pyridine ring system, which provides rigidity and influences electronic interactions.
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A 4-(morpholinosulfonyl)benzamido group, contributing to solubility and target-binding specificity.
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A benzyl substituent at the 6-position, enhancing lipophilicity and steric bulk.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C28H32ClN3O6S2 |
Molecular Weight | 606.15 g/mol |
CAS Number | 1219226-16-0 |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
LogP (Predicted) | 3.2 ± 0.5 |
The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays.
Synthesis and Optimization
The synthesis involves a multi-step sequence:
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Core Formation: Cyclocondensation of ethyl 4-aminothiophene-3-carboxylate with benzyl-substituted cyclohexanone under acidic conditions yields the tetrahydrothieno[2,3-c]pyridine backbone.
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Sulfonylation: Reaction with 4-(morpholinosulfonyl)benzoyl chloride introduces the sulfonamide group.
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Esterification: Final ethyl esterification ensures optimal bioavailability.
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Solvent | Dichloromethane | 15% |
Catalyst | DMAP (4-Dimethylaminopyridine) | 22% |
Temperature | 0–5°C (Step 2) | 18% |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Mechanism of Action
The compound’s biological activity stems from dual mechanisms:
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Enzyme Inhibition: The morpholinosulfonyl group competitively inhibits enzymes such as carbonic anhydrase IX (Ki = 12 nM), a target overexpressed in hypoxic tumors .
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Receptor Modulation: The benzamido moiety interacts with G-protein-coupled receptors (GPCRs), disrupting signal transduction pathways involved in cell proliferation.
Pharmacokinetic studies in murine models demonstrate:
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Bioavailability: 78% (oral administration).
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Half-life: 6.2 hours.
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Tissue Distribution: High concentrations in liver and kidney tissues.
Pharmacological Applications
Anticancer Activity
In vitro screens against human cancer cell lines reveal potent antiproliferative effects:
Table 3: Antiproliferative Activity (IC50 Values)
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 1.8 ± 0.3 | Tubulin polymerization inhibition |
MCF-7 (Breast) | 2.4 ± 0.5 | Caspase-3/7 activation |
A549 (Lung) | 3.1 ± 0.6 | ROS-mediated apoptosis |
Selectivity indices (SI) exceed 10 for normal fibroblast cells (CCD-18Co), indicating cancer-specific toxicity .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
Compound | Key Substituent | IC50 (HeLa, µM) | LogP |
---|---|---|---|
Ethyl 6-benzyl derivative | Benzyl | 1.8 | 3.2 |
Ethyl 6-ethyl derivative | Ethyl | 4.7 | 2.8 |
Methyl 6-methyl derivative | Methyl | 2.3 | 2.5 |
The benzyl-substituted variant shows superior potency due to enhanced hydrophobic interactions with target proteins.
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